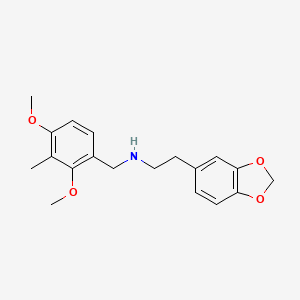

![molecular formula C13H13ClF3NO4 B4627031 ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

説明

Synthesis Analysis

Synthesis of related compounds involves intricate chemical reactions, with enantioselectivity being a critical factor for molecules used in pharmaceuticals. For instance, asymmetric synthesis using microbial reductases has been explored for producing ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, showcasing the importance of enantioselective synthesis in medicinal chemistry (Jung et al., 2010).

Molecular Structure Analysis

X-ray diffraction techniques play a crucial role in determining the molecular structures of chemical compounds. Studies have shown that polymorphic forms of related compounds can exhibit minor but distinct differences in diffraction patterns, highlighting the challenges in characterizing such molecules (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of similar compounds involves interactions with pi nucleophiles, leading to arylated products. The mechanism of these reactions often involves Wagner-Meerwein hydride and alkyl migration, indicative of the cationic nature of the reactive intermediates (Protti et al., 2004).

Physical Properties Analysis

The physical properties of compounds, including polymorphism, are crucial for their physical characterization. Spectroscopic and diffractometric studies can reveal subtle structural differences between polymorphic forms, aiding in the development of analytical techniques for their identification (Vogt et al., 2013).

科学的研究の応用

Polymorphism Study

A study by Vogt et al. (2013) explored the polymorphism in an investigational pharmaceutical compound closely related to ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate. The research employed spectroscopic and diffractometric techniques to characterize two polymorphic forms, highlighting the challenges and analytical techniques necessary for understanding such molecular variations. This insight is crucial for pharmaceutical development where polymorphism can affect drug efficacy and stability (Vogt et al., 2013).

Enzymatic Reduction for Drug Synthesis

Jung et al. (2012) detailed the synthesis of a chiral alcohol using a yeast reductase and a NADH cofactor regeneration system. This process, involving the enantioselective reduction of a related compound, underlines the potential for biosynthetic approaches in creating building blocks for drugs that target hypercholesterolemia by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase (Jung et al., 2012).

Antimicrobial and Antifungal Activities

Research by Radwan et al. (2020) on the synthesis and antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound with structural similarities, indicates potential for developing new antimicrobial agents. The study emphasizes the importance of molecular structure in determining antimicrobial efficacy (Radwan et al., 2020).

Synthesis and Characterization for Material Science

Abolude et al. (2021) synthesized and characterized disperse dyes derived from thiophene, demonstrating the application of related compounds in material science, particularly in fabric dyeing. This research shows the versatility of such chemicals beyond pharmaceuticals, extending into industrial applications (Abolude et al., 2021).

Catalytic Reactions and Polymer Films

Sivakumar and Phani (2011) introduced a novel polymer-supported system for catalytic reactions, indicating the potential of related compounds in creating efficient catalysts for organic synthesis and energy-related applications. This study presents an innovative approach to enhancing the reactivity and utility of catalysts in various chemical reactions (Sivakumar & Phani, 2011).

特性

IUPAC Name |

ethyl 4-(3-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO4/c1-2-22-11(20)12(21,13(15,16)17)7-10(19)18-9-5-3-4-8(14)6-9/h3-6,21H,2,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEWCYDXQAJNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)NC1=CC(=CC=C1)Cl)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)

![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)

![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)